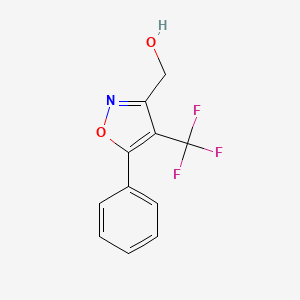
4-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole
Descripción general
Descripción
4-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a bromine atom and a trifluoromethoxyphenyl group attached to the imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromo-1H-imidazole and 4-trifluoromethoxyphenylboronic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 4-bromo-1H-imidazole with 4-trifluoromethoxyphenylboronic acid.
Reaction Conditions: The reaction is typically conducted in a solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures (e.g., 80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce imidazole N-oxides .
Aplicaciones Científicas De Investigación
4-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-4-(trifluoromethoxy)benzene: This compound shares the trifluoromethoxyphenyl group but lacks the imidazole ring.
4-Trifluoromethoxyphenylboronic acid: This compound is used as a precursor in the synthesis of 4-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole.
Uniqueness
This compound is unique due to the combination of the bromine atom, trifluoromethoxyphenyl group, and imidazole ring. This combination imparts distinct chemical and biological properties, making it valuable in various research applications .
Propiedades
Fórmula molecular |
C10H6BrF3N2O |
|---|---|
Peso molecular |
307.07 g/mol |
Nombre IUPAC |
4-bromo-1-[4-(trifluoromethoxy)phenyl]imidazole |
InChI |
InChI=1S/C10H6BrF3N2O/c11-9-5-16(6-15-9)7-1-3-8(4-2-7)17-10(12,13)14/h1-6H |
Clave InChI |
JDDSQGPWIJFHKD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N2C=C(N=C2)Br)OC(F)(F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Tert-butyl 6-bromo-2-oxo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-1-carboxylate](/img/structure/B8411250.png)


![[(2-Acetyl-6,7-dichlorobenzo[b]thien-5-yl)oxy]acetic acid](/img/structure/B8411271.png)



